molecular formula C27H22F3N3OS B2484076 1-(indolin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1226441-14-0

1-(indolin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2484076
CAS RN: 1226441-14-0
M. Wt: 493.55
InChI Key: CBJYXBRAHGXSEN-UHFFFAOYSA-N
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Description

Research on complex organic compounds, such as the one mentioned, involves extensive synthesis processes, molecular structure analyses, and investigations into their chemical and physical properties. These compounds often serve as key intermediates or final products in the development of pharmaceuticals, materials science, and organic chemistry research.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting from readily available substrates. Techniques like Claisen-Schmidt condensation, reactions with isothiocyanates, and the use of catalysts such as B(HSO4)3 have been employed in related compounds for constructing the core framework and introducing functional groups strategically (Attaby et al., 2006), (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The determination of molecular structure is crucial and is often achieved using techniques such as X-ray diffraction and spectroscopy methods, including FT-IR, NMR, and mass spectrometry. These analyses provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Şahin et al., 2014).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties involves studying the compound under various conditions to observe potential reactions, including nucleophilic and electrophilic attacks, and the influence of substituents on its reactivity. Computational studies, like molecular docking, can also predict the compound's interaction with biological targets (Mullagiri et al., 2018).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3OS/c1-18-9-11-20(12-10-18)24-16-31-26(33(24)22-7-4-6-21(15-22)27(28,29)30)35-17-25(34)32-14-13-19-5-2-3-8-23(19)32/h2-12,15-16H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJYXBRAHGXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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